4-Chlorocyclohexane-1-carboxylic acid
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Overview
Description
4-Chlorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H11ClO2. It is a derivative of cyclohexane, where a chlorine atom is substituted at the fourth position and a carboxylic acid group is attached to the first position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexane-1-carboxylic acid can be synthesized through several methods. One common method involves the chlorination of cyclohexane followed by carboxylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chlorocyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-chlorocyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can yield 4-methoxycyclohexane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Chlorocyclohexanone.
Reduction: 4-Chlorocyclohexanol.
Substitution: 4-Methoxycyclohexane-1-carboxylic acid.
Scientific Research Applications
4-Chlorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the desired chemical or biological outcomes.
Comparison with Similar Compounds
4-Fluorocyclohexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
4-Bromocyclohexane-1-carboxylic acid: Contains a bromine atom in place of chlorine.
4-Iodocyclohexane-1-carboxylic acid: Features an iodine atom instead of chlorine.
Uniqueness: 4-Chlorocyclohexane-1-carboxylic acid is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chlorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHIDFPSXEDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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